Dihydroorotase Enzyme Inhibition Potency: A Weak Class-Level Interaction
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol was evaluated for its ability to inhibit the dihydroorotase enzyme from mouse Ehrlich ascites cells. The compound exhibited an IC50 value of 1,000,000 nM (1 mM) at pH 7.37 [1]. This value represents extremely weak inhibition. For context, a related dihydropyrrole analog, likely '2-(3,4-dihydro-2H-pyrrol-5-yl)ethanol', was also evaluated and showed an IC50 of 180,000 nM (180 μM) in a similar assay [2].
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1,000,000 nM |
| Comparator Or Baseline | 2-(3,4-dihydro-2H-pyrrol-5-yl)ethanol (IC50 = 180,000 nM) |
| Quantified Difference | Target compound is approximately 5.6-fold less potent than the comparator analog. |
| Conditions | Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37. Concentration of 10 μM was used for evaluation. |
Why This Matters
The low potency against dihydroorotase indicates that (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is not a viable starting point for developing inhibitors of this enzyme, and its utility may lie in other, uncharacterized targets.
- [1] BindingDB. (2013). Compound was evaluated for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. IC50: 1.00E+6 nM. View Source
- [2] BindingDB. (2013). Compound (2-(3,4-dihydro-2H-pyrrol-5-yl)ethanol) was evaluated for the inhibition of dihydroorotase enzyme. IC50: 1.80E+5 nM. View Source
